4-[4-(Phenylsulfanyl)phenyl]-1,2,3-thiadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-phenylsulfanylphenyl)thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S2/c1-2-4-12(5-3-1)18-13-8-6-11(7-9-13)14-10-17-16-15-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUCVPVPOMQVNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C3=CSN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Phenylsulfanyl)phenyl]-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(phenylsulfanyl)benzenediazonium chloride with thiourea, followed by oxidative cyclization to form the thiadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-[4-(Phenylsulfanyl)phenyl]-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit substantial antimicrobial properties. For instance, compounds similar to 4-[4-(Phenylsulfanyl)phenyl]-1,2,3-thiadiazole have been tested against various bacteria and fungi. A study highlighted the synthesis of similar thiadiazole derivatives that showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.12 to 1.95 µg/mL .
Case Study:
- Synthesis and Testing: In one study, derivatives of thiadiazoles were synthesized and tested against E. coli and S. aureus. The results demonstrated that modifications on the phenyl ring significantly enhanced antibacterial activity .
Anticancer Properties
Thiadiazole compounds have also been explored for their anticancer potential. For example, a derivative related to this compound exhibited cytotoxic effects against various cancer cell lines including HT-29 and A431. It was found to induce apoptosis through the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors .
Data Table: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9e | A431 | 5.0 | Induction of apoptosis via Bax/Bcl-2 modulation |
| 9f | PC3 | 8.2 | Inhibition of VEGFR-2 phosphorylation |
Crop Protection Agent
Thiadiazole compounds are gaining attention as crop protection agents due to their efficacy against phytopathogenic microorganisms. Research has shown that these compounds can effectively control diseases caused by fungi and bacteria in crops . For instance, formulations containing thiadiazoles have been developed to combat common agricultural pests and pathogens.
Case Study:
Mechanism of Action
The mechanism of action of 4-[4-(Phenylsulfanyl)phenyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylsulfanyl group and the thiadiazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,2,3-thiadiazoles are highly dependent on substituents attached to the core ring. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Halogen substituents (Br, Cl, F) significantly enhance antimicrobial and antiviral potency, as seen in compounds 5a , 93 , and 94 .
- Electron-withdrawing groups (e.g., trifluoromethyl in DX-03-10 ) improve metabolic stability and binding affinity .
Isomer Comparison: 1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole
Thiadiazoles exist in four isomeric forms. Compared to the widely studied 1,3,4-thiadiazoles, 1,2,3-thiadiazoles (like the target compound) exhibit distinct reactivity and bioactivity profiles:
- 1,3,4-Thiadiazoles : Often prioritized for their thermal stability and versatility in drug design (e.g., antituberculosis agents) .
- 1,2,3-Thiadiazoles: Less explored but notable for unique mechanisms, such as necroptosis inhibition via bioisosteric replacement of pyrrole moieties .
Oxidation State of Sulfur
Sulfur-containing substituents exhibit varying effects based on oxidation state:
- Sulfanyl (S–) : Present in the target compound; may enhance membrane permeability.
Biological Activity
4-[4-(Phenylsulfanyl)phenyl]-1,2,3-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their pharmacological potential, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound can be synthesized through various methods involving the reaction of phenylsulfanyl derivatives with thioketones or through cyclization reactions involving thiosemicarbazides. The synthesis details often vary based on the desired substituents and functional groups.
Antibacterial Activity
Research has demonstrated that thiadiazole derivatives exhibit varying degrees of antibacterial activity. For instance, studies have shown that this compound possesses notable antibacterial effects against several strains of bacteria.
- Minimum Inhibitory Concentration (MIC) values have been reported for various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.250 |
| Pseudomonas aeruginosa | 0.500 |
These values suggest that the compound is particularly effective against Gram-positive bacteria.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity. Comparative studies indicate that while the antifungal effects are less pronounced than those observed with standard antifungal agents like fluconazole, they are still significant.
- Antifungal Efficacy :
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 15 |
| Aspergillus niger | 12 |
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives have been a focus of research due to their potential therapeutic applications in treating inflammatory diseases. Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines.
- Inhibition Rates :
| Compound | Inhibition (%) at 100 µM |
|---|---|
| Indomethacin | 60.30 |
| This compound | 45.33 |
Anticancer Activity
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. Notably, it has been tested against human cancer cell lines such as HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer).
- Cytotoxic Effects :
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 | 15 |
| A431 | 10 |
| PC3 | 20 |
The compound exhibited significant cytotoxicity against A431 cells with an IC50 value indicating potential for further development as an anticancer agent.
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Antibacterial Mechanism : It may inhibit bacterial DNA gyrase or topoisomerase IV.
- Anti-inflammatory Mechanism : The compound appears to stabilize lysosomal membranes and inhibit prostaglandin biosynthesis.
- Anticancer Mechanism : It induces apoptosis in cancer cells by modulating the expression of apoptosis-related proteins such as Bax and Bcl-2.
Case Studies
- Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of various thiadiazole derivatives including this compound against multidrug-resistant bacterial strains. The results indicated a significant reduction in bacterial growth compared to control groups.
- Evaluation of Cytotoxicity : Another investigation focused on the cytotoxic effects on A431 cells using flow cytometry to analyze apoptosis markers. The findings confirmed that treatment with this compound led to increased apoptosis rates compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-[4-(phenylsulfanyl)phenyl]-1,2,3-thiadiazole, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via cyclization reactions starting from phenylsulfanyl-substituted precursors. A common approach involves reacting acetophenone derivatives with hydrazine carboxylates, followed by treatment with thionyl chloride (SOCl₂) to form the thiadiazole ring . Solvent choice (e.g., ethanol, THF) and temperature control (reflux at 80–100°C) are critical for optimizing yield. Catalysts like glacial acetic acid can enhance reaction efficiency, while purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) ensures purity .
- Key Considerations : Impurities often arise from incomplete cyclization; monitoring via TLC and NMR spectroscopy is recommended .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- 1H/13C NMR : Confirm substituent positions and aromatic proton environments .
- X-ray crystallography : Resolve the thiadiazole ring geometry and phenylsulfanyl orientation (e.g., V-shaped molecular conformation observed in analogs) .
- Elemental analysis : Verify stoichiometry (C, H, N, S content) .
- Common Pitfalls : Overlapping signals in NMR due to aromatic protons require high-field instruments (>400 MHz) for resolution .
Advanced Research Questions
Q. What structural features of this compound contribute to its biological activity, and how do these compare to analogs?
- Mechanistic Insights :
- The thiadiazole core enables π-π stacking with biological targets, while the phenylsulfanyl group enhances lipophilicity, improving membrane permeability .
- Compared to analogs (e.g., 1,3,4-thiadiazoles), the 1,2,3-thiadiazole scaffold exhibits unique electronic properties due to sulfur and nitrogen arrangement, influencing binding affinity .
- Evidence of Activity : Derivatives show antimicrobial and anticancer potential in vitro, with IC₅₀ values <10 µM against Staphylococcus aureus and MCF-7 cells .
- Contradictions : Some studies report reduced activity when electron-withdrawing groups (e.g., -CF₃) replace phenylsulfanyl, suggesting substituent polarity impacts target interaction .
Q. How can researchers resolve contradictions in reported biological data for thiadiazole derivatives?
- Analytical Framework :
Assay Variability : Compare protocols (e.g., MIC vs. IC₅₀ assays) and cell lines used. For example, discrepancies in antifungal activity may stem from differences in fungal strains .
Structural Confirmation : Ensure synthesized compounds match reported structures; impurities or stereoisomers can skew results .
Computational Modeling : Use molecular docking to predict binding modes with targets (e.g., Candida albicans CYP51 enzyme) and validate via site-directed mutagenesis .
- Case Study : A 2024 study found that 1,2,3-thiadiazole derivatives with para-substituted phenyl groups showed 3x higher activity than ortho-substituted analogs due to steric hindrance .
Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?
- Approaches :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance solubility .
- Formulation : Use liposomal encapsulation to improve bioavailability, as demonstrated for triazolothiadiazole analogs .
- Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays; methyl or fluorine substitutions reduce oxidative metabolism .
- Challenges : The phenylsulfanyl group may undergo glutathione conjugation, necessitating structural tweaks (e.g., replacing sulfur with sulfone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
